3,4-Diethyl-3,4-hexanediol

Description

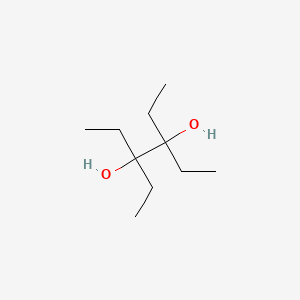

3,4-Diethyl-3,4-hexanediol (C₁₀H₂₂O₂) is a vicinal diol with ethyl substituents at the 3 and 4 positions of a hexanediol backbone. It is primarily used in organic synthesis, particularly in photoredox-catalyzed reactions, where it acts as a quenching or purification agent during the synthesis of fluorosulfonyl-borylated products . Its phase transition properties, such as sublimation and vaporization enthalpies, have been documented (ΔHsub ≈ 54.7 kJ/mol, ΔHvap ≈ 63.4 kJ/mol) .

Propriétés

IUPAC Name |

3,4-diethylhexane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDBVSPBNTNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(CC)(CC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219370 | |

| Record name | 3,4-Hexanediol, 3,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-71-1 | |

| Record name | 3,4-Diethyl-3,4-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Hexanediol, 3,4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Hexanediol, 3,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent Systems and Industrial Applications

Inferred Synthetic Routes

Pinacol Coupling of 3-Pentanone

A plausible route involves the pinacol coupling of 3-pentanone (diethyl ketone). This reaction, mediated by low-valent metals (e.g., magnesium amalgam), dimerizes ketones to form vicinal diols:

While not explicitly cited, this method aligns with the structural features of this compound and is a standard approach for synthesizing symmetrical diols.

Reduction of 3,4-Hexanedione

The diketone 3,4-hexanedione, synthesized via ozone-mediated oxidation of 4-hydroxy-3-hexanone, could be reduced to the corresponding diol using agents like LiAlH₄ :

This two-step process—oxidation followed by reduction—is a common strategy in diol synthesis but requires validation through targeted experimentation.

Challenges and Methodological Gaps

The absence of direct synthetic data in the provided sources underscores the need for further research. Key challenges include:

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diethyl-3,4-hexanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of alkanes.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 or LiAlH4 in THF or diethyl ether.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

Oxidation: Formation of 3,4-Diethyl-3,4-hexanedione.

Reduction: Formation of 3,4-Diethylhexane.

Substitution: Formation of 3,4-Diethyl-3,4-dihalohexane.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3,4-Diethyl-3,4-hexanediol serves as a valuable chiral building block in organic synthesis. It is utilized in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Notably, it can be transformed into other functionalized compounds through oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to corresponding ketones or aldehydes using reagents like permanganate. |

| Reduction | Forms alkanes or other reduced forms with sodium borohydride (NaBH4). |

| Substitution | Hydroxyl groups can be substituted with other functional groups under suitable conditions. |

Pharmaceutical Applications

Precursor for Drug Synthesis

The compound is a precursor in synthesizing various pharmaceuticals. For instance, it has been employed in the production of chiral auxiliaries such as (S)-DIPED, which are crucial for asymmetric synthesis processes. Its derivatives are also involved in synthesizing synthetic hormones like diethylstilbestrol.

Material Science

Polymer Production

this compound is explored for its potential in producing polyester elastomers and polyurethanes due to its favorable mechanical properties and thermal stability. These materials find applications in medical devices and implants due to their biocompatibility.

Regenerative Medicine

Scaffold Materials

Research indicates that this compound may be utilized as a scaffold material in regenerative medicine. Its ability to form hydrogels enhances cell growth and tissue regeneration, making it suitable for applications in tissue engineering.

Safety and Environmental Considerations

As with many chemical compounds, understanding the safety profile of this compound is essential for its application. Preliminary studies suggest low toxicity levels; however, comprehensive safety assessments are necessary to ensure safe handling and application in consumer products.

Case Study 1: Synthesis of Chiral Auxiliaries

A study demonstrated the use of this compound in synthesizing (S)-DIPED via asymmetric synthesis pathways. The compound's stereochemistry was critical in achieving high enantiomeric excess during the synthesis process.

Case Study 2: Biocompatibility Assessment

In another research project focusing on regenerative medicine applications, this compound was evaluated for its biocompatibility as a scaffold material. Results showed promising cell proliferation rates when used in hydrogel formulations.

Mécanisme D'action

The mechanism of action of 3,4-Diethyl-3,4-hexanediol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparaison Avec Des Composés Similaires

3,4-Dimethyl-3,4-hexanediol (C₈H₁₈O₂)

- Structural Differences : The dimethyl analog replaces ethyl groups with methyl groups at the 3 and 4 positions, resulting in a shorter alkyl chain and reduced steric bulk.

- Physical Properties :

- Reactivity : Dehydration follows Saytzeff or Hofmann pathways depending on reagents. Acidic conditions favor Saytzeff (more substituted alkenes), while phenyl isocyanate promotes Hofmann (less substituted alkenes) .

2,5-Dimethyl-3,4-hexanediol (C₈H₁₈O₂)

- Structural Differences : Methyl groups at the 2 and 5 positions create distinct steric and electronic effects compared to 3,4-substituted analogs.

- Biological Relevance : Found in Agave attenuata extracts and linked to insecticidal activity. Also identified as a volatile organic compound (VOC) emitted by cucumber mosaic virus-infected plants, suggesting a role in plant defense .

- Applications: Potential use in agrochemicals due to bioactivity, contrasting with the diethyl variant’s synthetic utility .

Stereoisomers of 3,4-Hexanediol

- Stereochemical Diversity : Enzymatic synthesis produces stereoisomers like (3R,4R)-, (3S,4S)-, and meso-3,4-hexanediol. For example, PfBAL enzyme yields (3R,4R)-hexanediol (>99% enantiomeric excess) .

- Comparison : The diethyl derivative’s stereochemistry is less studied, but its larger substituents likely reduce conformational flexibility compared to unsubstituted or methyl-substituted analogs.

2-Ethyl-1,3-hexanediol (C₈H₁₈O₂)

- Positional Isomerism : Ethyl group at the 2 position and hydroxyl groups at 1 and 3 positions.

Data Tables

Table 1: Physical and Chemical Properties

Activité Biologique

3,4-Diethyl-3,4-hexanediol (C10H22O2) is a diol compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields, including pharmacology and cosmetics.

Synthesis

The synthesis of this compound can be achieved through the enzymatic reduction of diketones using specific dehydrogenases. For instance, Bacillus clausii has been shown to catalyze the asymmetric reduction of prochiral diketones to produce vicinal diols and α-hydroxy ketones effectively . This biocatalytic process highlights the compound's potential as a building block in fine chemical synthesis.

Toxicological Studies

Toxicological assessments have been conducted on related compounds within the alkane diol class. For example, studies on 1,5-Pentanediol indicated low accumulation risk at therapeutic doses in humans . Although direct studies on this compound are scarce, understanding the metabolic pathways of similar diols provides insights into potential safety profiles.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is not well-documented, research on cationic polymers containing similar structures shows promising antimicrobial properties against various bacteria and fungi . The presence of hydroxyl groups enhances the interaction with microbial membranes, potentially leading to increased efficacy.

Case Studies and Research Findings

- Enzymatic Activity : A study demonstrated that the enzyme butane-2,3-diol dehydrogenase from B. clausii could effectively convert diketones to diols, showcasing the compound's potential in biocatalysis .

- Cosmetic Applications : The incorporation of diols like this compound in cosmetic formulations could enhance skin hydration due to their humectant properties. The ability to capture lipid free radicals may also contribute to skin protection against oxidative damage .

Data Table: Comparison of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Potentially High | Not Well Documented | Low (based on analogs) |

| 1,5-Pentanediol | Moderate | Moderate | Low |

| Chitosan | High | High | Non-toxic |

Q & A

Q. What are the primary synthetic routes for preparing 3,4-Diethyl-3,4-hexanediol in laboratory settings?

The compound can be synthesized via syn-dihydroxylation of cis-3,4-diethyl-3-hexene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), which introduces hydroxyl groups with stereochemical control . Alternatively, electrolytic reduction of methyl ethyl ketone (MEK) derivatives in acidic media or magnesium amalgam reduction may yield vicinal diols, though substituent positioning requires careful optimization .

Q. How does the stereochemistry of the starting alkene influence the stereochemical outcome of this compound?

Using cis-3,4-diethyl-3-hexene as a substrate results in the meso-diol due to the planar osmate ester intermediate enabling syn-addition of hydroxyl groups. In contrast, trans-alkenes yield a racemic mixture of enantiomers, necessitating chiral resolution techniques . Computational modeling (e.g., DFT) can predict transition-state geometries to validate stereochemical outcomes .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

Based on GHS classifications for structurally similar diols, the compound may pose risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is recommended during synthesis and purification .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in stereochemical assignments of this compound?

Conflicting stereochemical data can be resolved via:

Q. How can computational modeling aid in predicting reaction pathways and energetics for synthesizing this compound?

Density Functional Theory (DFT) calculations can model transition states during dihydroxylation, providing activation energies and regioselectivity insights. For example, OsO₄-mediated reactions exhibit lower energy barriers for syn-addition compared to radical-based pathways .

Q. What methodologies are recommended for investigating the metabolic pathways of this compound in toxicological studies?

Use in vitro hepatocyte assays to identify phase I/II metabolites (e.g., glucuronidation). Liquid chromatography-mass spectrometry (LC-MS) enables precise metabolite profiling. Comparative studies with analogs like 2,3-pentanedione may reveal shared detoxification mechanisms .

Q. What are the challenges in reconciling conflicting data regarding the environmental persistence of this compound?

Discrepancies in biodegradation rates may arise from variable test conditions (e.g., OECD 301B vs. 301F). Standardized soil mobility assays (e.g., column leaching) and QSAR models can clarify its ecological half-life and bioaccumulation potential .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

Q. Table 2. Analytical Techniques for Stereochemical Validation

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in reaction yields or stereochemical outcomes often stem from impurities in starting alkenes or solvent polarity effects. Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidation side-products .

- Toxicity Profiling : Prioritize in silico tools (e.g., ProTox-II) for preliminary hazard assessment before in vivo studies, given limited peer-reviewed toxicology data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.